4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine
CAS No.: 862739-53-5
Cat. No.: VC4961460
Molecular Formula: C20H21ClN2O4S
Molecular Weight: 420.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862739-53-5 |
|---|---|
| Molecular Formula | C20H21ClN2O4S |
| Molecular Weight | 420.91 |
| IUPAC Name | 4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C20H21ClN2O4S/c1-14-6-3-4-7-17(14)18-23-20(19(27-18)22-12-5-13-26-2)28(24,25)16-10-8-15(21)9-11-16/h3-4,6-11,22H,5,12-13H2,1-2H3 |
| Standard InChI Key | YYQFSHKHZAXENN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine is a complex organic molecule belonging to the class of oxazolamines. It features an oxazole ring fused with an amine group, along with a sulfonyl group and a chlorophenyl moiety. This structural arrangement suggests potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate.
Synthesis and Characterization
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature and pH, to achieve high yields and purity. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor reaction progress and confirm the structure of intermediates and final products.
Biological Activity and Potential Applications
While specific biological activity data for 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine are not readily available, compounds with similar structures often exhibit potential in medicinal chemistry. They may interact with biological targets such as enzymes or receptors involved in disease pathways. Experimental studies are necessary to elucidate specific mechanisms, including binding affinities and kinetic parameters.
Comparison with Related Compounds
Related compounds, such as 4-((4-chlorophenyl)sulfonyl)benzoic acid derivatives, have shown antimicrobial properties and are of interest in drug development . Similarly, compounds with sulfonyl and chlorophenyl groups are often studied for their potential biological activities.
| Compound | Biological Activity |
|---|---|
| 4-((4-chlorophenyl)sulfonyl)benzoic acid derivatives | Antimicrobial |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory (potential 5-LOX inhibitor) |
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